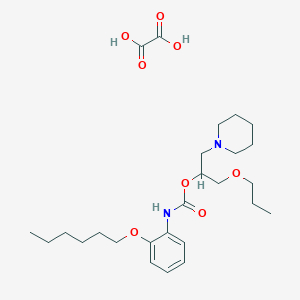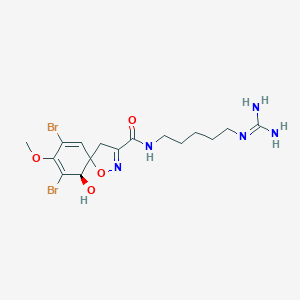
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been researched extensively due to its potential applications in the field of medicine. This compound is also known by its chemical name, Cetirizine dihydrochloride, and is commonly used as an antihistamine drug. In
Mecanismo De Acción
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) works by blocking the action of histamine in the body. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes inflammation, swelling, and itching. By blocking the action of histamine, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) reduces the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and swelling. Additionally, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have antioxidant properties, which can help to protect the body from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively researched and its mechanism of action is well understood. However, one limitation is that it may not be suitable for all types of experiments. For example, it may not be effective in experiments that require the use of other drugs or chemicals.
Direcciones Futuras
There are a number of future directions for research on Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One direction is to explore its potential applications in the treatment of autoimmune disorders. Additionally, research could be conducted to investigate the potential use of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) in combination with other drugs or chemicals. Finally, further research could be conducted to investigate the biochemical and physiological effects of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) and its potential role in the prevention of chronic diseases.
Conclusion:
In conclusion, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been extensively researched for its potential applications in the field of medicine. Its mechanism of action is well understood and it has been found to be effective in treating allergic reactions. Additionally, it may have potential applications in the treatment of other conditions such as asthma and autoimmune disorders. While it has a number of advantages for lab experiments, it may not be suitable for all types of experiments. Finally, there are a number of future directions for research on Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1), including exploring its potential use in combination with other drugs or chemicals and investigating its potential role in the prevention of chronic diseases.
Métodos De Síntesis
The synthesis method for Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves the reaction of 2-(2-chloroethoxy)ethyl-1-piperidinecarboxylate with 2-(2-hydroxyethoxy)benzophenone in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been extensively researched for its potential applications in the field of medicine. It is commonly used as an antihistamine drug and has been found to be effective in treating allergic reactions. Additionally, research has shown that Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may have potential applications in the treatment of other conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.
Propiedades
Número CAS |
143503-37-1 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Fórmula molecular |
C26H42N2O8 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-12-18-29-23-14-9-8-13-22(23)25-24(27)30-21(20-28-17-4-2)19-26-15-10-7-11-16-26;3-1(4)2(5)6/h8-9,13-14,21H,3-7,10-12,15-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Clave InChI |
CLPPCAGBSIRDFN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Sinónimos |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-hexoxyphenyl )carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)


![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)






